molecular formula C11H12N4OS2 B2958690 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1030105-23-7

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2958690
CAS No.: 1030105-23-7
M. Wt: 280.36
InChI Key: BAJCLSAMGFXMFX-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo-thiazine class, characterized by a fused bicyclic core combining triazole and thiazine rings. The substitution of a thiophen-2-yl acetamide group at position 3 distinguishes it structurally and functionally. The thiophene moiety likely enhances π-π interactions with enzyme active sites, while the acetamide group contributes to solubility and hydrogen bonding .

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c16-9(7-8-3-1-5-17-8)12-10-13-14-11-15(10)4-2-6-18-11/h1,3,5H,2,4,6-7H2,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJCLSAMGFXMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that belongs to the class of triazoles and thiazines. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4OS
  • Molecular Weight : 252.31 g/mol

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with triazole and thiazine derivatives. The specific activities of this compound include:

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Triazolo-thiadiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated up to 16 times greater efficacy than conventional antibiotics like ampicillin against drug-resistant strains .
CompoundTarget OrganismActivity (EC50)
5lVIM-2 (β-lactamase)38.36 μM
10bIMP-1>50% inhibition at 100 μM

Anticancer Activity

Triazole derivatives have been explored for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance:

  • Selectivity : The compound exhibited selective binding to VIM-type MBLs through molecular docking studies .

Study 1: Antimicrobial Efficacy

A study evaluated various triazole derivatives against common pathogens. The results indicated that certain derivatives showed high activity against Staphylococcus aureus and Escherichia coli, with some compounds reaching MIC values significantly lower than standard treatments .

Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism of action of triazolo-thiadiazole compounds against MBLs. The study revealed that these compounds could effectively inhibit enzyme activity by binding to the active site and preventing substrate access .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Functional Groups : The presence of thiophene and triazole rings enhances antimicrobial activity.
FeatureEffect on Activity
Thiophene RingIncreases lipophilicity
Triazole MoietyEnhances enzyme interaction

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Triazolo-thiazine and triazolothiadiazole derivatives share a fused triazole ring but differ in their secondary heterocycle (thiazine vs. thiadiazole). This difference impacts electronic properties and bioactivity:

  • Triazolo-thiazines (e.g., the target compound): Exhibit planar, rigid structures favoring enzyme inhibition via hydrophobic interactions .
  • Triazolothiadiazoles (e.g., 3-pyridyl-substituted derivatives): Greater aromaticity and electron-withdrawing effects enhance antimicrobial and vasodilatory activities .
Substituent Effects on Bioactivity

Key substituents and their effects:

Compound Name / ID Substituent(s) Bioactivity (IC₅₀ or % Inhibition) Reference
3-(4-(tert-butyl)phenyl)-triazolo-thiazine (5o) 4-(tert-butyl)phenyl 63% inhibition (IMP-1 MBL at 100 μM)
3-(thiophen-2-yl)-triazolo-thiazine (10b) Thiophen-2-yl 57% inhibition (IMP-1 MBL at 100 μM)
3-(3-pyridyl)-triazolothiadiazole (2a–2s) 3-pyridyl + varied R groups Vasodilation (EC₅₀: 0.5–10 μM)
3-(α-naphthyl)-triazolothiadiazole (4b, 4d, etc.) α-naphthyl + alkyl/aryl groups Antibacterial (MIC: 8–32 μg/mL)

Key Findings :

  • Electron-rich substituents (e.g., thiophene, pyridyl) improve binding to MBLs and vasodilation targets by enhancing π-stacking .
  • Bulky groups (e.g., tert-butylphenyl in 5o) increase steric hindrance, reducing inhibition compared to smaller thiophene derivatives like 10b .
  • Lipophilic substituents (e.g., α-naphthyl) in triazolothiadiazoles enhance membrane permeability, boosting antimicrobial activity .

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